molecular formula C6H9ClN2O2 B122055 Gaboxadol hydrochloride CAS No. 85118-33-8

Gaboxadol hydrochloride

Cat. No. B122055
CAS RN: 85118-33-8
M. Wt: 176.6 g/mol
InChI Key: ZDZDSZQYRBZPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gaboxadol Hydrochloride Description

Gaboxadol, also known as THIP hydrochloride, is a selective extrasynaptic GABA_A agonist that has been studied for its potential in treating insomnia. It is designed to target GABA_A receptors, which are known to play a role in sleep regulation. Research has shown that gaboxadol can improve sleep maintenance and enhance slow wave sleep (SWS) in adult patients with primary insomnia, without significant next-day residual effects . Additionally, gaboxadol has been found to improve sleep consolidation and non-REM sleep intensity in elderly individuals, suggesting its potential benefits across different age groups . The compound has also been evaluated for its effects on cognitive and psychomotor performance, with some studies indicating minimal residual effects on driving and cognitive functioning the morning after administration .

Synthesis Analysis

The synthesis of gaboxadol involves several chemical reactions starting with readily available raw materials such as glycine ethyl ester hydrochloride, benzyl chloride, and γ-butyrolactone. The process includes the formation of N-benzyl glycine ethyl ester and 4-bromobutyrate ethyl, followed by cyclization to form ethyl N-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride. Subsequent steps involve hydrogenation, N-protection, hydroxylamine cyclization, and deprotection to yield gaboxadol .

Molecular Structure Analysis

Gaboxadol hydrochloride exists in two enantiotropically related polymorphs, which can transform from one to the other in a single-crystal-to-single-crystal manner at a specific temperature. The transformation is associated with a shift of hydrogen-bonded layers relative to each other. The enthalpy of transformation between the high-temperature form and the low-temperature form is -0.7 kJ mol^(-1), indicating the exothermic nature of the transition .

Chemical Reactions Analysis

Gaboxadol's chemical reactivity and interactions can be inferred from its molecular structure and the presence of functional groups that participate in hydrogen bonding. The compound's spectral features, such as those observed in Fourier transform infrared and Raman spectroscopy, are influenced by these interactions. For instance, NH^+...Cl^- hydrogen bonding is evident in the broad and strong absorption in the 2800-2400 cm^(-1) region .

Physical and Chemical Properties Analysis

The physical and chemical properties of gaboxadol and its hydrochloride salt have been explored through computational methods such as DFT/B3P86-LANL2DZ. The stability of the molecules is attributed to stereoelectronic interactions, which are confirmed by natural bond orbital analysis. Gaboxadol hydrochloride shows a high value of HOMO energy and a narrow HOMO-LUMO energy gap, which enhances its reactivity. The spectral properties of gaboxadol hydrochloride have been characterized by various spectroscopic techniques, providing insights into its molecular vibrations and electronic structure .

Scientific Research Applications

  • Sleep Improvement in Elderly : Gaboxadol was found effective as a hypnotic in elderly subjects, improving subjective and objective sleep quality without residual effects (Mathias, Zihl, Steiger, & Lancel, 2005).

  • Intestinal Absorption Mechanism : A study focused on the mechanism of intestinal absorption of gaboxadol, revealing insights into its pharmacokinetics (Larsen, Holm, Jensen, Brodin, & Nielsen, 2009).

  • Effect on Driving and Cognitive Functioning : Research assessed the impact of gaboxadol on driving and cognitive performance, providing valuable information about its safety profile (Leufkens, Lund, & Vermeeren, 2009).

  • Hypnotic Profile and Tolerance : A study compared gaboxadol with benzodiazepine ligands, exploring its hypnotic profile and effects on tolerance and withdrawal (Ebert et al., 2008).

  • Improvement in Traditional Hypnotic Efficacy Measures : Gaboxadol enhanced slow wave activity in a model of transient insomnia, showing potential benefits in sleep disorders (Walsh, Deacon, Dijk, & Lundahl, 2006).

  • Application in Primary Insomnia : A study evaluated gaboxadol's efficacy and safety in primary insomnia, highlighting its potential therapeutic use (Lundahl, Staner, Staner, Loft, & Deacon, 2007).

  • Plasma and CNS Concentrations in Rats : Research provided insights into the CNS concentrations of Gaboxadol in rats following subcutaneous administration, offering data crucial for understanding its pharmacodynamics (Cremers & Ebert, 2007).

  • Treatment of Angelman Syndrome : A Phase 2 clinical trial evaluated gaboxadol (OV101) for safety, tolerability, and potential efficacy in adult patients with Angelman syndrome (Ochoa-Lubinoff et al., 2018).

  • Improvement of Post-Nap Sleep Quality : Gaboxadol counteracted the disrupting effects of a nap on subsequent sleep, suggesting its effectiveness under conditions where sleep quality is reduced (Mathias, Steiger, & Lancel, 2001).

  • Stereoelectronic Effects on Gaboxadol and Hydrochloride : A study focused on the stereoelectronic properties of gaboxadol and gaboxadol hydrochloride, providing insights into its molecular structure and bioactivity (Leenaraj & Joe, 2018).

Future Directions

By mid-2020, Ovid Therapeutics was expected to report topline data from its phase 3 pivotal trial of OV101, also known as gaboxadol, for the treatment of Angelman syndrome . The NEPTUNE trial (NCT04106557) comes on the heels of a phase 2 study that showed overall improvement in patients treated with the therapy .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZDSZQYRBZPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234251
Record name Gaboxadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gaboxadol hydrochloride

CAS RN

85118-33-8, 64603-91-4
Record name Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gaboxadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gaboxadol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gaboxadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABOXADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gaboxadol hydrochloride
Reactant of Route 2
Gaboxadol hydrochloride
Reactant of Route 3
Gaboxadol hydrochloride
Reactant of Route 4
Gaboxadol hydrochloride
Reactant of Route 5
Reactant of Route 5
Gaboxadol hydrochloride
Reactant of Route 6
Gaboxadol hydrochloride

Citations

For This Compound
68
Citations
DR Leenaraj, IH Joe - Journal of Physics and Chemistry of Solids, 2018 - Elsevier
… Spectral features of gaboxadol hydrochloride have … the gaboxadol hydrochloride molecule shows the best binding energy with the 3D32 GABA receptor. Also, gaboxadol hydrochloride …
Number of citations: 2 www.sciencedirect.com
H Lopez de Diego, V Koradia… - … Section C: Crystal …, 2013 - scripts.iucr.org
Gaboxadol hydrochloride, also known as THIP hydrochloride (systematic name: 3-hydroxy-4,5,6,7-tetrahydro-1,2-oxazolo[5,4-c]pyridin-6-ium chloride), C6H9N2O2+·Cl−, exists as two …
Number of citations: 1 scripts.iucr.org
S Mathias, J Zihl, A Steiger, M Lancel - Neuropsychopharmacology, 2005 - nature.com
… In conclusion, the present study shows that 15 mg gaboxadol hydrochloride exerts marked effects on night sleep in healthy elderly subjects—it significantly reduces self-reported sleep …
Number of citations: 73 www.nature.com
M Larsen, R Holm, KG Jensen, B Brodin… - British journal of …, 2009 - Wiley Online Library
… Unless otherwise stated, buffer applied in the apical chamber was adjusted to pH 6.0 after the addition of gaboxadol hydrochloride or 35 mmol·L −1 tryptophan. The transport of 0.34, 3.5 …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
KS Saarelainen, M Ranna, H Rabe… - Journal of …, 2008 - Wiley Online Library
… The effects of 1 mmol/L gaboxadol hydrochloride and 10 mmol/L GABA (Sigma, St Louis, … – 10 mmol/L) and 1 mmol/L gaboxadol hydrochloride were studied on the binding. Non-specific …
Number of citations: 38 onlinelibrary.wiley.com
ML Broberg, R Holm, H Tønsberg… - British journal of …, 2012 - Wiley Online Library
… Gaboxadol hydrochloride and the deutero-substituted form d 4 -gaboxadol (4,4,5,5-tetradeutero-6,7-dihydro-isoxazolo[5,4-c]pyridin-3-ol hydrochloride) used as internal standard were …
Number of citations: 30 bpspubs.onlinelibrary.wiley.com
MA Kall, I Fu, T Dige, P Vallano, E Woolf… - … of Chromatography B, 2007 - Elsevier
… Gaboxadol hydrochloride was provided by H. Lundbeck or purchased from Sigma–Aldrich (THIP). 96-well Oasis MCX (10 mg) SPE plates were from Waters (Milford, MA USA). …
Number of citations: 24 www.sciencedirect.com
NS Silverman, S Popp, V Vialou… - Experimental and …, 2016 - psycnet.apa.org
Behavioral sensitization to psychostimulants is associated with changes in dopamine (DA), glutamate, and GABA within the mesocorticolimbic and nigrostriatal DA systems. Because …
Number of citations: 4 psycnet.apa.org
JN Sleigh, SD Buckingham, B Esmaeili… - Human molecular …, 2011 - academic.oup.com
… 4-aminopyridine, gaboxadol hydrochloride and N-acetylneuraminic acid all rescued at least one aspect of smn-1 phenotypic dysfunction. These findings may assist in accelerating the …
Number of citations: 69 academic.oup.com
V Riban, I Heulard, L Reversat, H Si Hocine… - …, 2022 - Wiley Online Library
… Its antiepileptic effect was maintained in WAG/Rij rats, whose seizures were aggravated by the GABA agonist THIP (gaboxadol hydrochloride). Furthermore, electrophysiological …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.